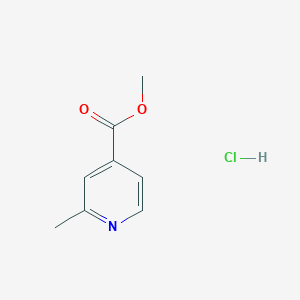

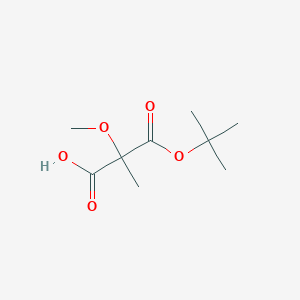

![molecular formula C16H18N2O3S2 B3007169 2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 898433-84-6](/img/structure/B3007169.png)

2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have been studied as inhibitors of bacterial DNA gyrase B (GyrB) . These compounds have been synthesized and tested, with some showing significant inhibitory activity .

Synthesis Analysis

The synthesis of these derivatives involves the reaction of 2-bromodimedone with cyanothioacetamide . This reaction produces a 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivative .

Molecular Structure Analysis

The molecular structure of these compounds has been analyzed using combined theoretical techniques . Quantum Theory of Atoms In Molecules (QTAIM) calculations have been used to quantitatively describe the molecular interactions .

Chemical Reactions Analysis

The reactivity of these compounds towards some chemical reagents has been observed to produce different heterocyclic derivatives .

Aplicaciones Científicas De Investigación

DNA Gyrase B Inhibition

The compound has been studied for its potential as an inhibitor of bacterial DNA gyrase B (GyrB), which is crucial for bacterial DNA replication. Theoretical and experimental studies have shown that derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazole, similar to the compound , can act as effective GyrB inhibitors. This application is significant in the development of new antibacterial agents .

Dual Kinase Inhibition

Research has indicated that 4,5,6,7-tetrahydrobenzo[d]thiazole-based compounds can serve as dual kinase inhibitors, targeting both Casein kinase 2 (CK2) and Glycogen synthase kinase-3beta (GSK3β). These kinases are involved in the phosphorylation of tumor suppressor proteins, and their inhibition can be a strategy for cancer therapy .

Antiviral Therapeutics

Compounds containing the 4,5,6,7-tetrahydrobenzo[d]thiazole moiety have shown promise in antiviral studies. They have demonstrated activity against viruses such as the Newcastle disease virus, suggesting potential use in developing antiviral drugs .

Mecanismo De Acción

Target of Action

The primary targets of this compound are Casein kinase 2 (CK2) and Glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

The compound acts as an inhibitor of both CK2 and GSK3β . By inhibiting these kinases, the compound prevents the deactivation of PTEN, thus potentially preserving its tumor suppressor function .

Biochemical Pathways

The compound affects the biochemical pathways involving CK2 and GSK3β . These kinases are known to phosphorylate PTEN, leading to its deactivation . By inhibiting CK2 and GSK3β, the compound disrupts this pathway, potentially leading to a decrease in PTEN deactivation .

Result of Action

The result of the compound’s action is the inhibition of CK2 and GSK3β, leading to a potential decrease in the deactivation of PTEN . This could have significant implications in the treatment of diseases where PTEN function is compromised, such as certain types of cancer .

Propiedades

IUPAC Name |

2-ethylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c1-2-23(20,21)14-10-6-3-7-11(14)15(19)18-16-17-12-8-4-5-9-13(12)22-16/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUBFRMHHFAPJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(4-chlorobenzoyl)-2-[(4-chlorophenyl)sulfanyl]ethanehydrazonamide](/img/structure/B3007086.png)

![2-(8-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B3007095.png)

![2-Oxo-6-(trifluoromethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile](/img/structure/B3007097.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]but-2-enamide](/img/structure/B3007098.png)

![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3007105.png)

![5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B3007106.png)